ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C21H19N5O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate is 437.11577528 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including compounds similar to the one , have been reported to exhibit significant antimicrobial properties . They can inhibit various bacterial enzymes like DNA gyrase and peptide deformylase, which are crucial for bacterial survival. This compound could be synthesized and tested against a range of bacterial strains to evaluate its efficacy as a potential new class of antibiotics.
Anticancer Potential
Thiazole derivatives are known for their anticancer activities. They can be designed to target specific cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), by interfering with cell proliferation pathways . Research could focus on synthesizing variants of this compound and assessing their cytotoxic effects on various cancer cells using assays like the sulforhodamine B (SRB) assay.
Antifungal Applications
Similar to their antibacterial properties, benzothiazole compounds also show promise as antifungal agents . They could be applied in the development of new treatments for fungal infections, with research focusing on their effectiveness against common pathogenic fungi.
Anti-Inflammatory and Analgesic Effects
Compounds with a benzothiazole structure have been associated with anti-inflammatory and analgesic effects . This compound could be investigated for its potential to reduce inflammation and pain in various disease models, contributing to the development of new anti-inflammatory drugs.
Neuroprotective Effects
Benzothiazole derivatives have shown potential in treating neurodegenerative diseases like Alzheimer’s . Research could explore the neuroprotective effects of this compound, possibly leading to new therapeutic approaches for such conditions.
Antioxidant Properties
Thiazole derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases . This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative damage.
Antidiabetic Activity
The benzothiazole moiety has been linked to antidiabetic activity, suggesting that this compound could be useful in managing diabetes . Research could investigate its potential to regulate blood sugar levels and improve insulin sensitivity.
Cardiovascular Applications
Some benzothiazole derivatives have shown effects on the cardiovascular system, such as antihypertensive properties . This compound could be researched for its potential applications in treating hypertension and other cardiovascular diseases.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the substituents at positions 2 and 4 . The compound’s interaction with its targets could result in changes to the target’s function, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the nature of the interaction with the target.
Result of Action
One study has shown that a similar compound, ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate, exhibited potent inhibitory activity against nitric oxide free radical .
properties
IUPAC Name |
ethyl 4-[[2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-2-30-19(29)12-7-9-13(10-8-12)22-18(28)15-11-17(27)25-20(23-15)26-21-24-14-5-3-4-6-16(14)31-21/h3-10,15H,2,11H2,1H3,(H,22,28)(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOKVRJTBEULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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